

Introduction: The Significance of Halogenated Pyrazoles

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Compound of Interest

Compound Name: 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole

Cat. No.: B1377811

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The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with numerous approved drugs featuring this five-membered heterocyclic scaffold.^{[1][2][3]} The introduction of halogen atoms, particularly fluorine and bromine, into the pyrazole ring system profoundly influences the molecule's physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine serves as a versatile synthetic handle for further functionalization through cross-coupling reactions.^[4] The strategic placement of these halogens, as in the case of **4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole**, can be expected to yield a building block of considerable interest for drug discovery programs and the synthesis of advanced materials.^{[1][5]}

Molecular Structure and Predicted Properties

The proposed structure for **4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole** features a pyrazole ring substituted with a bromine atom at the 4-position, a fluorine atom at the 5-position, and methyl groups at the 1- and 3-positions.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Rationale
Molecular Formula	C ₅ H ₅ BrFN ₂	Based on the proposed structure.
Molecular Weight	~192.01 g/mol	Calculated from the atomic weights of the constituent elements.
Appearance	Colorless to pale yellow solid or oil	Based on the appearance of similar small molecule halogenated heterocycles.[6]
Boiling Point	Not available	Expected to be relatively high due to polarity and molecular weight.
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)	Typical for small organic molecules of this nature.
pKa	Not available	The pyrazole ring is weakly basic.

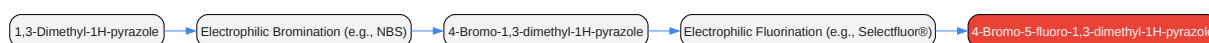
Proposed Synthetic Pathways

The synthesis of **4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole** can be approached through several strategic routes, leveraging known methodologies for the construction and functionalization of the pyrazole core.

Pathway A: Late-Stage Halogenation

A plausible and convergent approach involves the synthesis of a 1,3-dimethyl-1H-pyrazole precursor followed by sequential halogenation.

Workflow for Pathway A



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Caption: Proposed Synthesis via Late-Stage Halogenation.

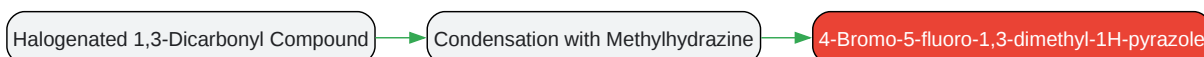
Experimental Protocol (Conceptual):

- Synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole:
 - To a solution of 1,3-dimethyl-1H-pyrazole in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
 - Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or GC-MS.
 - The rationale for using NBS is its ability to act as a mild and selective source of electrophilic bromine.
 - Purify the product via column chromatography. The CAS number for 4-bromo-1,3-dimethyl-1H-pyrazole is 5775-82-6.[7]
- Fluorination of 4-bromo-1,3-dimethyl-1H-pyrazole:
 - Dissolve the brominated intermediate in a polar aprotic solvent such as acetonitrile.
 - Add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[8]
 - The reaction may require elevated temperatures to proceed.
 - The choice of Selectfluor® is based on its proven efficacy in the fluorination of various heterocyclic systems.[8]
 - Monitor the reaction for the formation of the desired product.
 - Purify the final compound using column chromatography or distillation.

Pathway B: Ring Formation from Halogenated Precursors

An alternative strategy involves the construction of the pyrazole ring from acyclic precursors that already contain the requisite halogen atoms.

Workflow for Pathway B



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